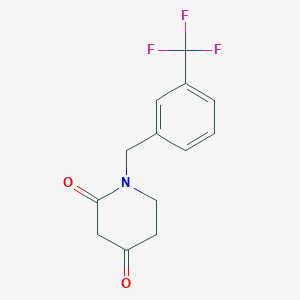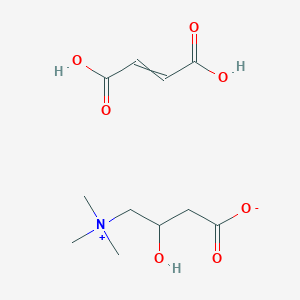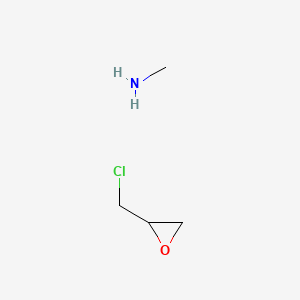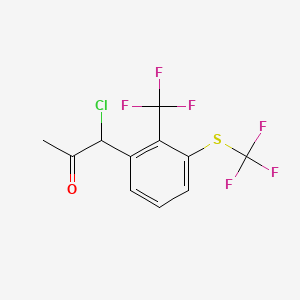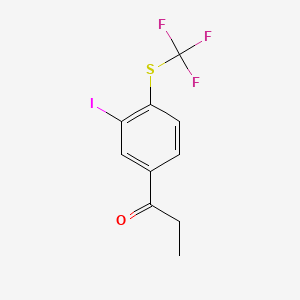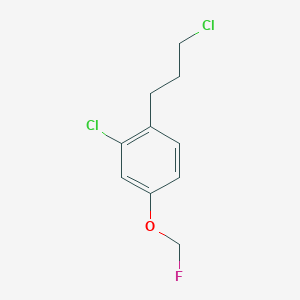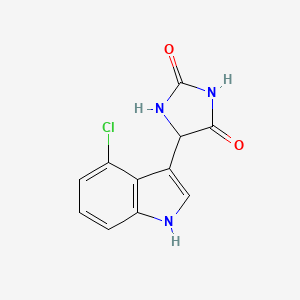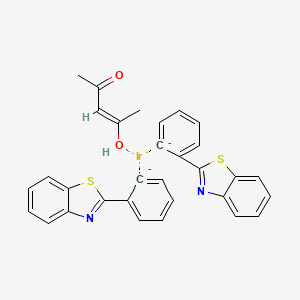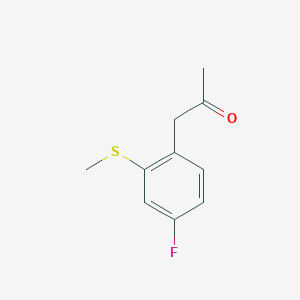
1-(2-Fluoro-4-nitrophenyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-4-nitrophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7ClFN3O2 and a molecular weight of 207.59 g/mol . This compound is characterized by the presence of a fluoro group and a nitro group on the phenyl ring, along with a hydrazine moiety. It is commonly used in various chemical reactions and research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-Fluoro-4-nitrophenyl)hydrazine hydrochloride typically involves a multi-step process. One common method starts with the reaction of 2-fluoro-4-nitroaniline with hydrochloric acid and sodium nitrite in water at 0°C for 1 hour. This is followed by the addition of tin(II) chloride in water at 0°C for 2 hours . The resulting product is then purified to obtain this compound.
Analyse Des Réactions Chimiques
1-(2-Fluoro-4-nitrophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Common reagents used in these reactions include tin(II) chloride, palladium catalysts, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Fluoro-4-nitrophenyl)hydrazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form hydrazones with carbonyl compounds, which can then undergo further reactions. The fluoro and nitro groups can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility .
Comparaison Avec Des Composés Similaires
1-(2-Fluoro-4-nitrophenyl)hydrazine hydrochloride can be compared with other similar compounds such as:
4-Nitrophenylhydrazine hydrochloride: Lacks the fluoro group, which affects its reactivity and applications.
2-Fluoro-4-nitroaniline: Lacks the hydrazine moiety, limiting its use in hydrazone formation reactions.
The presence of both the fluoro and nitro groups, along with the hydrazine moiety, makes this compound unique and versatile in various chemical and research applications.
Propriétés
Formule moléculaire |
C6H7ClFN3O2 |
|---|---|
Poids moléculaire |
207.59 g/mol |
Nom IUPAC |
(2-fluoro-4-nitrophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H6FN3O2.ClH/c7-5-3-4(10(11)12)1-2-6(5)9-8;/h1-3,9H,8H2;1H |
Clé InChI |
ZBQMCYOKRKJNOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])F)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



